![molecular formula C14H19N3O3 B5140318 1-isobutyryl-4-(4-nitrophenyl)piperazine](/img/structure/B5140318.png)
1-isobutyryl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Isobutyryl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-isobutyryl-4-(4-nitrophenyl)piperazine involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes and inhibits their activity, leading to an increase in the concentration of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter concentration has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-isobutyryl-4-(4-nitrophenyl)piperazine have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to an increase in the concentration of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter concentration has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-isobutyryl-4-(4-nitrophenyl)piperazine in lab experiments include its potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it an ideal compound for studying the mechanism of action of these enzymes and their potential therapeutic applications in the treatment of various diseases. The limitations of using 1-isobutyryl-4-(4-nitrophenyl)piperazine in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-isobutyryl-4-(4-nitrophenyl)piperazine. These include the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound could also be studied for its potential applications in the treatment of other diseases such as schizophrenia and bipolar disorder. Additionally, the compound could be studied for its potential applications in the development of novel drug delivery systems for the targeted delivery of therapeutic agents to the brain.
Scientific Research Applications
1-Isobutyryl-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes and their inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOYZLLYKICOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
Synthesis routes and methods
Procedure details
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